molecular formula C16H12FNO2 B11848838 4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol CAS No. 656233-90-8

4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11848838
CAS No.: 656233-90-8
M. Wt: 269.27 g/mol
InChI Key: HECDAANTYIADAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a hydroxyl group attached to the isoquinoline core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of fluorobenzene with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxyl group can be introduced through a selective hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

656233-90-8

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C16H12FNO2/c1-20-16-12-3-2-4-14(19)15(12)13(9-18-16)10-5-7-11(17)8-6-10/h2-9,19H,1H3

InChI Key

HECDAANTYIADAL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.